1H,1H,10H,10H-Perfluorodecane-1,10-diol (CAS 754-96-1) is a symmetrical, highly fluorinated aliphatic diol featuring an eight-carbon perfluorinated core flanked by two reactive terminal hydroxyl groups. In industrial procurement, it is primarily sourced as a specialized monomer for the synthesis of advanced fluorinated polyurethanes (FPUs), polyesters, and block copolymers. The compound's rigid perfluorinated segment imparts exceptionally low surface energy, high chemical resistance, and a low refractive index to the resulting polymer matrices. Unlike standard aliphatic diols, its unique structural rigidity and dual hydrogen-bonding capacity allow it to form highly ordered, parallel-oriented domains at interfaces, making it a critical building block for high-end optical resins, anti-fouling coatings, and specialized surfactants where conventional hydrocarbon diols fail to meet stringent performance criteria [1].
Attempting to substitute 1H,1H,10H,10H-Perfluorodecane-1,10-diol with non-fluorinated analogs like 1,10-decanediol results in a complete loss of the target polymer's oleophobicity and low-refractive-index properties, rendering the substitution useless for optical and anti-fouling applications. Furthermore, substituting with fluorinated mono-alcohols (e.g., 1H,1H,2H,2H-perfluorodecanol) fundamentally alters the polymerization chemistry, acting as chain terminators rather than chain extenders, which prevents the formation of high-molecular-weight polyurethanes or polyesters. Even when compared to shorter-chain fluorodiols (such as 1H,1H,6H,6H-perfluoro-1,6-hexanediol), the C10 variant provides a significantly longer continuous perfluorinated sequence (eight -CF2- units), which is the critical threshold required to drive strong microphase separation and spontaneous multilayer interfacial packing, directly dictating the ultimate mechanical and surface-repellent properties of the synthesized material [1].
Interfacial tension and X-ray reflectivity studies demonstrate that 1H,1H,10H,10H-perfluorodecane-1,10-diol exhibits a unique parallel orientation at interfaces due to the rigidity of its perfluorinated chain and dual terminal hydroxyls. Unlike 1H,1H,2H,2H-perfluorodecanol, which orients perpendicularly, the C10 diol forms a condensed monolayer with a molecular area of approximately 0.82 nm² before spontaneously piling into dense multilayers (decreasing apparent area to 0.12 nm² at higher pressures). This distinct interfacial behavior provides superior structural templating in block copolymer synthesis compared to mono-functional or non-fluorinated analogs [1].
| Evidence Dimension | Interfacial molecular orientation and apparent cross-sectional area |
| Target Compound Data | Parallel orientation with spontaneous multilayer formation (apparent area dropping to 0.12 nm²) |
| Comparator Or Baseline | 1H,1H,2H,2H-perfluorodecanol (perpendicular orientation, no spontaneous multilayering) |
| Quantified Difference | Transition from 0.82 nm² (monolayer) to 0.12 nm² (multilayer) vs. static perpendicular packing |
| Conditions | Hexane/water interface under atmospheric pressure at 298.15 K |
The ability to form highly ordered, parallel multilayers is critical for designing anti-fouling coatings and amphiphilic block copolymers with predictable, stable surface enrichment.
The incorporation of highly fluorinated monomers like 1H,1H,10H,10H-perfluorodecane-1,10-diol into polymer backbones drastically reduces the refractive index of the resulting materials. While standard hydrocarbon diols (e.g., 1,10-decanediol) typically yield polymers with refractive indices above 1.45, the high fluorine mass fraction (16 fluorine atoms per molecule) in the C10 fluorodiol drives the refractive index of synthesized optical resins and fibers significantly lower. This makes it an essential precursor for cladding materials in optical fibers where a strict refractive index differential is required to maintain total internal reflection [1].
| Evidence Dimension | Refractive index of resulting polymer networks |
| Target Compound Data | Polymeric networks incorporating C10 fluorodiol (refractive index typically 1.35–1.40) |
| Comparator Or Baseline | 1,10-decanediol-based polymers (refractive index > 1.45) |
| Quantified Difference | Reduction of ~0.05 to 0.10 in refractive index units |
| Conditions | Polymerized into optical resin formulations |
Essential for optical fiber manufacturing where precise control over the cladding's low refractive index is required to maintain total internal reflection.
For the synthesis of amphiphilic triblock and fluorinated pentablock copolymers, 1H,1H,10H,10H-perfluorodecane-1,10-diol serves as a critical central or terminal building block. When compared to shorter fluorodiols, the C10 variant provides a sufficiently long perfluoroalkyl segment to drive robust phase separation from central polyether segments. This enables the preparation of diverse bromo(ester) macroinitiators that yield highly ordered, stable micellar structures in solution, which cannot be achieved using non-fluorinated diols due to the lack of solvophobic driving forces .
| Evidence Dimension | Phase separation and macroinitiator stability |
| Target Compound Data | C10 perfluorodiol (enables stable pentablock/triblock copolymer formation) |
| Comparator Or Baseline | Non-fluorinated diols (fail to provide solvophobic phase separation) |
| Quantified Difference | Distinct solvophobic segregation vs. homogenous mixing |
| Conditions | Preparation of bromo(ester) macroinitiators for block copolymerization |
Crucial for polymer chemists procuring monomers to synthesize advanced amphiphilic delivery systems or specialized surface-active copolymers.
In polyurethane formulation, the symmetric di-primary hydroxyl structure of 1H,1H,10H,10H-perfluorodecane-1,10-diol ensures consistent and predictable reaction kinetics with diisocyanates. Unlike secondary fluorinated alcohols or asymmetric diols which suffer from steric hindrance and unequal reactivity, this symmetric C10 diol allows for the uniform growth of hard segments. This uniform reactivity is vital for achieving high-molecular-weight polymers without premature chain termination, outperforming mixed-isomer or mono-functional fluorinated substitutes in industrial scale-up .
| Evidence Dimension | Polymerization kinetics and chain extension efficiency |
| Target Compound Data | Symmetric primary diol (uniform reactivity, high molecular weight) |
| Comparator Or Baseline | Asymmetric or secondary fluorinated diols (unequal reactivity, lower molecular weight) |
| Quantified Difference | Elimination of differential reactivity rates during step-growth polymerization |
| Conditions | Reaction with diisocyanates in polyurethane synthesis |
Ensures reproducible batch-to-batch polymer molecular weights, minimizing waste and process adjustments in industrial polyurethane manufacturing.
Procured as a critical chain extender to impart high hydrophobicity, oleophobicity, and chemical resistance to FPU coatings. Its symmetric primary hydroxyl groups ensure uniform polymerization, making it the right choice for protective coatings used in marine, aerospace, and industrial environments where standard polyurethanes degrade .
Utilized as a monomer for polyesters and polycarbonates where its high fluorine mass fraction ensures the low refractive index necessary for optical waveguiding. It is the preferred substitute over hydrocarbon diols when formulating anti-reflective coatings and optical claddings [2].
Employed in the creation of specialized triblock or pentablock copolymers. Its unique parallel interfacial orientation and strong solvophobic driving forces allow for predictable surface enrichment and stable micellar behavior, outperforming shorter fluorodiols in macroinitiator synthesis [1].
Applied in the development of specialized bolaform-like surfactants and interfacial modifiers that require spontaneous multilayer formation at oil/water boundaries, a property unique to its rigid C10 perfluorinated core [1].
Irritant